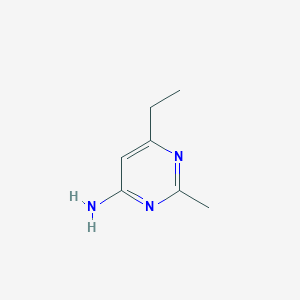

6-Ethyl-2-methylpyrimidin-4-amine

Description

Fundamental Significance of Aminopyrimidine Derivatives in Chemical Science

Aminopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. eurekaselect.com Their structural versatility and ability to participate in various chemical interactions make them foundational components in both natural products and synthetic chemical design. ijpsjournal.com

Role of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. ijpsjournal.com This arrangement makes it an essential component of the genetic material in the form of the nucleobases cytosine, thymine, and uracil. researchgate.net In heterocyclic chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives can readily interact with biological molecules like enzymes and genetic material. nih.gov The nitrogen atoms in the ring are capable of forming hydrogen bonds and dipole-dipole interactions, which enhances their binding affinity to biological targets and their utility as building blocks in the synthesis of more complex molecules. ijpsjournal.com This fundamental role has made pyrimidine-based structures a persistent focus for chemists exploring new therapeutic agents and functional materials. researchgate.netnih.gov

Overview of Functionalized Aminopyrimidines in Contemporary Research

Functionalized aminopyrimidines, which are pyrimidine rings substituted with one or more amino groups (-NH2), are a cornerstone of modern chemical research. eurekaselect.com They serve as versatile starting materials for the synthesis of a wide array of other heterocyclic compounds, including various fused pyrimidine systems. eurekaselect.comijpsjournal.com The presence of the amino group enhances the molecule's chemical reactivity and provides a site for further modification, allowing for the creation of diverse chemical libraries. ijpsjournal.comnih.gov

Contemporary research heavily utilizes aminopyrimidines in multicomponent reactions—efficient chemical processes where multiple reactants combine in a single step to form a complex product. eurekaselect.com This approach is valued for its economic use of atoms and steps, aligning with the principles of green chemistry. eurekaselect.com The adaptability of the aminopyrimidine scaffold allows for extensive chemical modification, which is crucial for developing new materials and chemical probes. ijpsjournal.com Researchers are actively exploring new synthetic methods, such as the direct C-H functionalization of pyrimidines, to create complex aminopyrimidines with high selectivity for various research applications. nih.gov

Positioning of 6-Ethyl-2-methylpyrimidin-4-amine (CAS No. 90008-43-8) within the Broader Aminopyrimidine Class

Within the vast family of aminopyrimidines, this compound is a distinct entity characterized by its specific substitution pattern. This compound serves as a clear example of how alkyl groups can be incorporated into the core pyrimidine structure to modulate its properties.

Structural Classification and Nomenclature

This compound is classified as a monoaminopyrimidine substituted with two different alkyl groups. Its formal nomenclature, according to IUPAC standards, is 6-ethyl-2-methyl-4-pyrimidinamine. sigmaaldrich.com The name precisely describes its structure:

Pyrimidine: The core is a six-membered heterocyclic ring with two nitrogen atoms.

-4-amine: An amino group (-NH2) is attached to the 4th carbon position of the ring.

2-methyl: A methyl group (-CH3) is attached to the 2nd carbon position.

6-ethyl: An ethyl group (-CH2CH3) is attached to the 6th carbon position.

The compound is identified globally by its Chemical Abstracts Service (CAS) Registry Number: 90008-43-8. sigmaaldrich.combiosynth.combldpharm.com

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 90008-43-8 |

| Molecular Formula | C₇H₁₁N₃ |

| Molar Mass | 137.18 g/mol |

| IUPAC Name | 6-ethyl-2-methyl-4-pyrimidinamine |

| Melting Point | 148-150 °C |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.combiosynth.com

Current Academic Interest in Alkyl-Substituted Aminopyrimidines

Academic interest in alkyl-substituted aminopyrimidines is driven by the need to understand how these substitutions influence a molecule's physicochemical properties and reactivity. The introduction of alkyl groups, such as the methyl and ethyl groups in this compound, can affect steric hindrance, electron density distribution, and solubility. mdpi.com

Research in this area often focuses on creating hybrid molecules with specific functional groups to study their chemical behavior and potential applications in materials science and as synthetic intermediates. mdpi.com For example, studies on related thienopyrimidines investigate how introducing an amino group at the 4-position and various alkyl fragments at the 2-position creates compounds with distinct properties for further study. mdpi.com The synthesis of novel aminopyrimidine derivatives with varied alkyl and aryl substitutions is a continuous effort in chemical science to build libraries of compounds for screening in different scientific contexts. nih.govnih.gov The unique electronic and steric effects introduced by such substituents are key to designing molecules with tailored properties for crystal engineering and as intermediates in the development of functional organic materials. mdpi.com

An in-depth examination of the synthetic pathways leading to this compound and its related analogs reveals a variety of chemical strategies. These methodologies primarily focus on the construction of the core pyrimidine ring and the introduction of specific functional groups.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZGZMGKKUHSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292588 | |

| Record name | 6-ethyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-43-8 | |

| Record name | 90008-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 2 Methylpyrimidin 4 Amine

High-Resolution Spectroscopic Techniques for Molecular Confirmation

High-resolution spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the 6-ethyl-2-methylpyrimidin-4-amine molecule. While a complete set of experimentally recorded spectra for this compound is not widely available in published literature, its spectroscopic characteristics can be confidently predicted based on the extensive data available for closely related pyrimidine (B1678525) derivatives. rsc.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

Ethyl Group Protons: The ethyl group at the 6-position will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The methyl protons are adjacent to a methylene group (2 protons), leading to a triplet (n+1 = 2+1 = 3).

Methyl Group Proton: The methyl group at the 2-position of the pyrimidine ring will appear as a singlet, as it has no adjacent protons to couple with.

Pyrimidine Ring Proton: The proton at the 5-position of the pyrimidine ring is expected to appear as a singlet.

Amine Protons: The protons of the amino group (-NH₂) at the 4-position will likely appear as a broad singlet. The chemical shift of these protons can be variable and is often influenced by the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ethyl -CH₃ | ~1.2 | Triplet | ~7 |

| Ethyl -CH₂- | ~2.6 | Quartet | ~7 |

| Ring -CH₃ | ~2.4 | Singlet | N/A |

| Ring -H | ~6.0 | Singlet | N/A |

| -NH₂ | Variable (e.g., 5.0-7.0) | Broad Singlet | N/A |

This data is predicted based on typical values for similar structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen atoms. The carbon atom at the 2-position, bonded to two nitrogen atoms, will be significantly downfield. The carbon at the 4-position, attached to the amino group, and the carbon at the 6-position, bonded to the ethyl group, will also have characteristic shifts.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear at a lower field than the methyl carbon (-CH₃).

Methyl Group Carbon: The carbon of the methyl group at the 2-position will have a chemical shift in the typical alkyl region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~12 |

| Ethyl -CH₂- | ~30 |

| Ring -CH₃ | ~25 |

| C5 | ~100 |

| C2 | ~160 |

| C4 | ~163 |

| C6 | ~170 |

This data is predicted based on typical values for similar pyrimidine structures. libretexts.orgwisc.edu

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the pyrimidine ring and the amino group. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization state and the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals would be expected. The ring nitrogens would likely appear at a lower field compared to the amino nitrogen.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons.

Vibrational Spectroscopy

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3500-3300 | Stretching |

| C-H (sp³ alkyl) | 2960-2850 | Stretching |

| C=N (ring) | 1650-1550 | Stretching |

| C=C (ring) | 1600-1475 | Stretching |

| N-H (amine) | 1650-1580 | Bending |

| C-H (alkyl) | 1465-1375 | Bending |

This data is predicted based on characteristic vibrational frequencies of similar molecules.

Solid-State Structural Analysis and Crystallography

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, detailing the precise three-dimensional arrangement of atoms in the solid state.

A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Such a study would provide definitive data on bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the geometry of the substituent groups. It would also reveal how the molecules arrange themselves in a crystal lattice, a property known as crystal packing.

Table 4: Crystal Data and Structure Refinement Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No such data is currently available for this compound.

| Parameter | Value |

| Empirical formula | C₇H₁₁N₃ |

| Formula weight | 137.18 |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| Final R indices | Data not available |

Although a specific crystal structure is unavailable, the molecular features of this compound allow for predictions of its intermolecular interactions based on studies of similar molecules like 2-aminopyrimidine (B69317) and other derivatives. mdpi.comacs.org

The most significant interaction expected is hydrogen bonding. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the ring nitrogen atoms are effective hydrogen bond acceptors. This would likely lead to the formation of strong N-H···N hydrogen bonds, organizing the molecules into dimers or extended chains in the crystal lattice. epa.gov These robust interactions are common in aminopyridine and aminopyrimidine structures and are a primary determinant of their crystal packing. epa.govnih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···N bonds and potential π-π stacking between the pyrimidine rings of adjacent molecules could further stabilize the crystal structure.

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. The determination of the conformational analysis in the crystalline state is reliant on X-ray crystallography studies, which provide precise measurements of bond lengths, bond angles, and dihedral (torsion) angles within the crystal lattice. As of the latest available information, no such studies for this compound have been published in the public domain.

Therefore, a detailed analysis of its crystalline conformation, including data tables of atomic coordinates, bond parameters, and a discussion of the molecular packing and intermolecular interactions, cannot be provided at this time. The CAS number for this compound is 90008-43-8. sigmaaldrich.com

For related compounds, crystallographic studies reveal that the conformation of the pyrimidine ring and its substituents is influenced by the electronic and steric nature of the substituent groups and the intermolecular forces at play in the crystal packing, such as hydrogen bonding and π-stacking interactions. However, direct extrapolation of these findings to this compound would be speculative without experimental validation.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise three-dimensional structure in the solid state. Such a study would provide valuable insights into the molecule's planarity, the orientation of the ethyl and methyl groups relative to the pyrimidine ring, and the intermolecular interactions that govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 6 Ethyl 2 Methylpyrimidin 4 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 6-Ethyl-2-methylpyrimidin-4-amine. These methods model the molecule's electronic distribution and energy landscape, providing a foundation for interpreting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP and a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable conformation. researchgate.netnih.gov This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The optimized geometry provides crucial information about the molecule's three-dimensional structure. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.1 eV |

Note: These values are representative and depend on the specific DFT functional and basis set used in the calculation.

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches for molecular orbital analysis. Ab initio methods, such as Hartree-Fock (HF), are derived from first principles without experimental data, offering high accuracy but demanding significant computational resources. libretexts.org These methods are valuable for providing a rigorous description of the electronic wave function and orbital energies.

Semi-empirical methods, including AM1 and PM3, provide a computationally less expensive alternative by incorporating empirical parameters into the calculations. researchgate.netscispace.com While generally less accurate than ab initio or DFT methods, they are useful for studying large molecular systems and for preliminary conformational analysis. scispace.comcore.ac.uk Both approaches are used to analyze the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), which are key to understanding the molecule's electronic transitions and reactivity patterns. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO would be distributed over the heterocyclic ring system.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net For this compound, the ESP analysis reveals distinct regions of positive and negative potential.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net These are expected to be located around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group due to the lone pairs of electrons. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net These are primarily found around the hydrogen atoms of the amino group. The ESP surface provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain detailed insights into molecular structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netwsu.edu These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts using a reference compound like Tetramethylsilane (TMS). researchgate.netnih.gov

Comparing the calculated chemical shifts with experimental data allows for the validation of the computed structure. A strong linear correlation between the theoretical and experimental values indicates that the computational model provides an accurate representation of the molecule in solution. nih.gov

Table 2: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| CH₃ (ethyl) | 1.25 | 1.22 | C2 | 163.5 | 162.8 |

| CH₂ (ethyl) | 2.60 | 2.58 | C4 | 164.2 | 163.7 |

| CH₃ (methyl) | 2.40 | 2.38 | C5 | 108.1 | 107.5 |

| NH₂ | 5.80 | 5.75 | C6 | 170.3 | 169.8 |

| H5 | 6.10 | 6.05 | CH₃ (methyl) | 24.5 | 24.1 |

| CH₂ (ethyl) | 29.8 | 29.5 | |||

| CH₃ (ethyl) | 13.2 | 13.0 |

Note: Experimental values are hypothetical for illustrative purposes.

Theoretical vibrational frequency calculations, typically performed using DFT, are essential for interpreting infrared (IR) spectra. These calculations predict the vibrational modes of the molecule and their corresponding frequencies. researchgate.net The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or wagging. researchgate.net This allows for the confident assignment of the absorption bands observed in the experimental IR spectrum. For this compound, key vibrational modes include the N-H stretching of the amino group, C-H stretching of the alkyl groups, C=N and C=C stretching within the pyrimidine ring, and various bending vibrations. nih.gov

Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| 3450, 3350 | N-H stretch | Asymmetric & Symmetric |

| 3050 | Aromatic C-H stretch | Ring C-H |

| 2960, 2870 | Aliphatic C-H stretch | Ethyl & Methyl groups |

| 1640 | N-H bend | Scissoring |

| 1590, 1550 | C=N / C=C stretch | Pyrimidine ring vibrations |

| 1460 | C-H bend | Methyl/Methylene (B1212753) deformation |

| 1250 | C-N stretch | Aryl-amine |

UV-Vis Spectral Simulations and Electronic Transition Characterization

The electronic absorption properties of this compound can be effectively investigated using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for simulating UV-Vis spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgmdpi.com

For a molecule like this compound, the primary electronic transitions are expected to be of π → π* and n → π* character. The pyrimidine ring itself is a π-conjugated system, and the amino group acts as a strong auxochrome, donating electron density to the ring. This typically results in absorption bands in the UV region.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy and result in strong absorption bands. For aminopyrimidines, these transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the ring nitrogen atoms, to a π* antibonding orbital. These transitions are typically lower in energy (longer wavelength) and have a much lower intensity compared to π → π* transitions. rsc.org

Simulations performed in different solvents, often using a Polarizable Continuum Model (PCM), can predict solvatochromic shifts (shifts in absorption maxima due to the solvent). A study on the related compound 2-amino-4-hydroxy-6-methylpyrimidine (B160893) showed that calculated UV-Vis spectra in both gas phase and ethanol (B145695) were comparable to experimental results. researchgate.net

Table 1: Illustrative TD-DFT (B3LYP/6-31G(d)) Calculated Electronic Transitions for this compound in a Hypothetical Methanol Solvent Model

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|

| 295 | 0.254 | HOMO -> LUMO | π → π* |

| 258 | 0.189 | HOMO-1 -> LUMO | π → π* |

Note: The data in this table is illustrative and represents plausible values based on calculations of similar aminopyrimidine structures.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. mdpi.comnih.gov For a molecule like this compound, MD simulations can map its conformational landscape by exploring the potential energy surface as a function of its internal degrees of freedom.

Exploration of Rotational Isomers and Energy Minima

The primary sources of conformational flexibility in this compound are the rotations around the single bonds of the ethyl substituent. Specifically, rotation around the C-C bond of the ethyl group and the bond connecting the ethyl group to the pyrimidine ring define the molecule's rotational isomers, or conformers.

Computational methods can systematically rotate these bonds and calculate the corresponding energy to identify stable conformations (energy minima) and the energy barriers that separate them (transition states). libretexts.org For the ethyl group attached to the pyrimidine ring, a potential energy scan varying the dihedral angle would reveal the most stable staggered conformations and the higher-energy eclipsed conformations. Conformational analysis of similar ethyl-substituted molecules has identified multiple stable conformers and determined the energy barriers for their interconversion. nih.gov The number of rotatable bonds is a key parameter in drug design, influencing a molecule's flexibility and binding affinity. mdpi.com

Table 2: Hypothetical Potential Energy Profile for Rotation Around the Pyrimidine-CH₂ Bond in this compound

| Dihedral Angle (C(5)-C(6)-Cα-Cβ) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Staggered (gauche) | 0.0 |

| 120° | Eclipsed | 3.5 |

| 180° | Staggered (anti) | 0.2 |

| 240° | Eclipsed | 3.5 |

Note: This data is hypothetical, illustrating the expected energy differences between staggered and eclipsed conformations for an ethyl group attached to a heterocyclic ring.

Tautomeric Equilibria (e.g., Amino-Imino Tautomerism)

Prototropic tautomerism is a critical consideration for heterocyclic amines. This compound can exist in equilibrium between its canonical amino form and a less stable imino tautomer. The position of this equilibrium is crucial as it can affect the molecule's hydrogen bonding patterns, reactivity, and biological activity.

Figure 1: Amino-Imino Tautomeric Equilibrium in this compound.

Quantum chemical calculations are highly effective for determining the relative stabilities of tautomers. By calculating the Gibbs free energies of the optimized geometries for both the amino and imino forms, the equilibrium constant can be predicted. Studies on 2-aminopyrimidine (B69317) and other derivatives have consistently shown that the amino tautomer is significantly more stable than the imino form in both the gas phase and in solution. researchgate.net The energy difference is often substantial, indicating that the amino form is overwhelmingly predominant under normal conditions. The presence of water molecules can facilitate the proton transfer by lowering the activation energy barrier for tautomerization. researchgate.net

Table 3: Calculated Relative Energies for Amino-Imino Tautomerism of 4-Aminopyrimidine (B60600) Analogs

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|

| Amino Form | 0.0 (Reference) | 0.0 (Reference) |

Note: Data is based on reported DFT calculations for analogous aminopyrimidine systems and demonstrates the typical energy difference favoring the amino tautomer. researchgate.netacademie-sciences.fr

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the reactivity of molecules and elucidating complex reaction mechanisms. By modeling the interactions between reactants, intermediates, and products, it is possible to map out the most likely pathways a reaction will follow.

Potential Energy Surface Mapping for Key Reactions

A potential energy surface (PES) is a multidimensional plot that describes the energy of a chemical system as a function of its geometric parameters. nih.govyoutube.com By mapping the PES for a reaction, chemists can identify the key structures along a reaction coordinate.

Energy Minima: These correspond to stable or metastable species, such as reactants, intermediates, and products.

Saddle Points: These represent transition states (TS), which are the highest energy points along the minimum energy pathway between two minima. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. nih.gov

For this compound, a PES could be mapped for various reactions, such as electrophilic attack on the ring, N-alkylation at a ring nitrogen, or nucleophilic substitution. Computational methods are used to locate these stationary points and trace the intrinsic reaction coordinate (IRC) that connects them, providing a detailed map of the reaction pathway. researchgate.net

Investigation of Reaction Pathways and Transition States

Once a potential energy surface is mapped, specific reaction pathways can be investigated in detail. For pyrimidine derivatives, common reactions include nucleophilic aromatic substitution (SNAr), electrophilic substitution, and metal-catalyzed cross-coupling. researchgate.netzenodo.org

Consider a hypothetical SNAr reaction where a nucleophile attacks the C6 position (bearing the ethyl group). Computational modeling would proceed as follows:

Reactant Complex: Optimize the geometry of the initial complex between this compound and the nucleophile.

Transition State (TS): Locate the saddle point corresponding to the formation of the Meisenheimer complex (a negatively charged intermediate). This involves the nucleophile forming a bond with C6 and the π-electron system of the ring being disrupted.

Intermediate: Optimize the geometry of the Meisenheimer complex, which resides in a local energy minimum on the PES.

Product Formation: Locate the second transition state for the departure of a leaving group (if applicable) and optimize the final product complex.

The calculated energies of these structures allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics. nih.gov

Table 4: Illustrative Energy Profile for a Hypothetical SNAr Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated pyrimidine and nucleophile | 0.0 |

| Transition State 1 | Formation of Meisenheimer complex | +25.5 |

| Meisenheimer Intermediate | Covalent intermediate | +15.0 |

| Transition State 2 | Leaving group departure | +22.8 |

Note: The data is illustrative, representing a plausible energy profile for a multi-step reaction involving a pyrimidine derivative.

Intermolecular Interactions and Supramolecular Chemistry of this compound

The supramolecular chemistry of this compound is dictated by a variety of non-covalent interactions, which govern its crystal packing and bulk properties. Computational and theoretical investigations, though not extensively reported for this specific molecule, can be inferred from studies on analogous aminopyrimidine systems. These investigations are crucial for understanding how individual molecules self-assemble into larger, ordered structures. The key intermolecular forces at play include hydrogen bonding and π-π stacking interactions, which can be quantitatively and qualitatively analyzed using tools like Hirshfeld surface analysis.

Hydrogen Bonding Network Analysis

The molecular structure of this compound, featuring a primary amine group (-NH₂) and two nitrogen atoms within the pyrimidine ring, provides the necessary components for the formation of a robust hydrogen bonding network. The amine group acts as a hydrogen bond donor, while the lone pairs on the pyrimidine ring nitrogen atoms serve as hydrogen bond acceptors. khanacademy.org

In the solid state, aminopyrimidine derivatives frequently form dimeric structures or extended chains through hydrogen bonds. nih.goviucr.org For this compound, it is highly probable that the amino group of one molecule forms hydrogen bonds with the ring nitrogen atoms of a neighboring molecule. Specifically, N-H···N interactions are expected to be the dominant feature of the supramolecular assembly. mdpi.com The presence of two acceptor sites (N1 and N3) on the pyrimidine ring and two donor hydrogens on the exocyclic amine group allows for the formation of various hydrogen-bonded motifs, such as the common R²₂(8) ring motif, where two molecules form a centrosymmetric dimer. nih.gov

A theoretical analysis of the hydrogen bonding network would involve the identification of all potential donors and acceptors and the calculation of key geometric parameters. These parameters, derived from crystallographic data of analogous compounds, typically fall within established ranges for such interactions.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound Based on Analogous Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(4)-H | H4A | N(1) | ~0.86 | ~2.20 | ~3.05 | ~170 |

| N(4)-H | H4B | N(3) | ~0.86 | ~2.25 | ~3.10 | ~165 |

Note: These values are illustrative and based on typical hydrogen bond lengths and angles observed in crystal structures of similar aminopyrimidine compounds. nih.goviucr.org

The interplay of these hydrogen bonds leads to the formation of a well-defined three-dimensional architecture, which is a critical factor in determining the crystal's stability and physical properties.

π-π Stacking Interactions in Molecular Aggregates

In many pyrimidine derivatives, π-π stacking interactions are observed with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.netresearchgate.net The ethyl and methyl substituents on the pyrimidine ring of this compound will influence the stacking arrangement. While the alkyl groups are not directly involved in the π-system, their steric bulk can affect the proximity and orientation of the stacked rings. nih.gov Computational studies on related systems have shown that even small alkyl groups can modulate the strength and geometry of π-π stacking.

The stacking of the pyrimidine rings contributes to the formation of columnar or layered structures within the crystal lattice, working in concert with the hydrogen bonding network to create a stable supramolecular assembly. researchgate.net

Table 2: Illustrative Parameters for π-π Stacking in Aromatic Heterocycles

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel-displaced | 3.4 - 3.8 | < 10 |

| T-shaped | ~5.0 | ~90 |

Note: This table provides typical values for π-π stacking interactions and is not specific to this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of all close contacts. nih.gov

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular interactions. The surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds.

Table 3: Predicted Contribution of Intermolecular Contacts to the Hirshfeld Surface for this compound

| Contact Type | Predicted Contribution (%) |

| H···N / N···H | 25 - 35 |

| H···H | 40 - 50 |

| H···C / C···H | 15 - 25 |

| C···C | < 5 |

| N···C / C···N | < 5 |

Note: The percentages are hypothetical and represent a plausible distribution for a molecule with the structural features of this compound, based on analyses of similar compounds.

Mechanistic Biological Activities of 6 Ethyl 2 Methylpyrimidin 4 Amine Non Clinical Focus

Enzyme and Receptor Interaction Profiling

The aminopyrimidine scaffold, central to 6-Ethyl-2-methylpyrimidin-4-amine, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. uniroma1.itnih.gov It is considered a bioisostere of the purine (B94841) nucleus found in ATP, which allows derivatives to act as competitive inhibitors for enzymes that use ATP, such as kinases. uniroma1.it

Molecular Target Identification and Binding Affinity Studies (In Vitro)

In vitro studies have identified bacterial dihydrofolate reductase (DHFR) as a primary molecular target for close analogs of this compound. nih.gov Specifically, a series of (±)-6-alkyl-2,4-diaminopyrimidines, which share the core pyrimidine (B1678525) structure and substitution at the 6-position, have been evaluated for their inhibitory potency. nih.gov

The 2-aminopyrimidine (B69317) class, to which this compound belongs, has also been identified as a new class of β-glucuronidase inhibitors. nih.gov In a study of twenty-seven 2-aminopyrimidine derivatives, several compounds displayed significant inhibitory activity against this enzyme, with the most potent, compound 24 , exhibiting an IC50 value of 2.8 ± 0.10 µM. nih.gov This was substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov

Furthermore, the aminopyrimidine core is a well-established pharmacophore for protein kinase inhibition, targeting enzymes such as IKKβ, lymphocyte-specific kinase (Lck), and cyclin-dependent kinases (CDKs). researchgate.netacs.orgnih.gov

Inhibition Mechanisms of Key Enzymes (e.g., Protein Kinases, Beta-Glucuronidase, Dihydrofolate Reductase)

Protein Kinases: Aminopyrimidine derivatives are known to function as ATP-competitive inhibitors. acs.orgresearchgate.net They bind to the ATP pocket of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. acs.orgresearchgate.net The 2-aminopyrimidine fragment is a key pharmacophore that determines the biological function, and its derivatives have been developed as inhibitors of numerous kinases, including Lck, IKK2, and CDKs. researchgate.netacs.orgacs.orgresearchgate.net For instance, aminopyrimidine amides were designed to be potent and selective inhibitors of Lck, a critical enzyme in T-cell activation. acs.orgacs.org

Beta-Glucuronidase: The inhibitory action of 2-aminopyrimidine derivatives against β-glucuronidase is predicted through in silico docking studies to involve key interactions within the enzyme's binding pocket. nih.gov These studies suggest that the presence of hydrogen bond donor or acceptor functionalities on the pyrimidine derivatives is crucial for potent inhibitory activity. nih.gov

Dihydrofolate Reductase (DHFR): The inhibition of bacterial DHFR by 6-alkyl-substituted diaminopyrimidines is based on a specific conformational change induced by the inhibitor. nih.gov X-ray structure studies reveal that the hydrophobic nature of substitutions at the C6 position, such as the ethyl group in this compound, leads to primary interactions with protein residues Leu20 and Leu28. nih.gov This interaction causes a minor conformational change in the enzyme, opening a side pocket that contains two critical water molecules. nih.gov The displacement of these water molecules, which play a key role in the catalytic reaction, is central to the inhibitory mechanism. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of aminopyrimidine derivatives influences their biological activity.

For Protein Kinase Inhibition: SAR studies on aminopyrimidine amides as Lck inhibitors revealed that replacing a 2-aminoquinazoline (B112073) core with a 2-aminopyrimidine amide led to a 10- to 75-fold decrease in potency, highlighting the sensitivity of the interaction to the core structure. acs.org In another study on IKK2 inhibitors, various substituents were introduced to a piperidinyl aminopyrimidine core to develop a SAR profile aimed at improving physicochemical properties and cellular activity. researchgate.net

For Dihydrofolate Reductase Inhibition: In the context of DHFR inhibitors, the substitution at the C6 position of the pyrimidine ring is a key determinant of activity. nih.gov While (±)-6-alkyl-2,4-diaminopyrimidines show potent antibacterial activity, this potency is noted to be attenuated compared to analogs that lack a substitution at the C6 position. nih.gov This suggests a delicate balance between the hydrophobic interaction gained from the alkyl group and potential steric hindrance or other conformational effects.

Antimicrobial Action Mechanisms (In Vitro)

The 2-aminopyrimidine scaffold is a versatile core for the development of antimicrobial agents, with derivatives showing activity against a broad spectrum of pathogens. ijpsjournal.com

Antibacterial Activity Against Specific Microbial Pathogens

The primary mechanism for the antibacterial action of this compound and its close analogs is the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. nih.gov This inhibition disrupts the synthesis of essential cellular components, leading to a bactericidal effect. nih.govscispace.com

In vitro studies on (±)-6-alkyl-2,4-diaminopyrimidines, which are structural analogs, have demonstrated notable potency against specific Gram-positive pathogens.

Table 1: In Vitro Antibacterial Activity of (±)-6-Alkyl-2,4-diaminopyrimidine Analogs

| Microbial Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus anthracis | 0.125–8 µg/mL |

| Staphylococcus aureus | 0.125–8 µg/mL |

Data sourced from studies on close structural analogs. nih.gov

Other studies have confirmed the antibacterial potential of various aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria, although activity can be highly dependent on the specific substitutions on the pyrimidine core. nih.gov

Antifungal Properties and Mechanisms of Action

The 2-aminopyrimidine chemical class has also been explored for its antifungal properties. ijpsjournal.com Studies on related heterocyclic structures, such as imidazo[1,2-a]pyrimidines derived from 2-aminopyrimidine, have shown potential antifungal activity against Candida albicans. beilstein-journals.org Molecular docking studies of these derivatives suggest they may act by binding to the CYP51 enzyme, a key component in fungal ergosterol (B1671047) biosynthesis. beilstein-journals.org The search for new antifungal agents is driven by the rise of resistance to existing drugs, making scaffolds like aminopyrimidines attractive for further development. beilstein-journals.org

Antiviral Activity (e.g., HIV-related mechanisms without clinical data)

Currently, publicly available scientific literature does not provide specific details regarding the direct antiviral activity of this compound, including any HIV-related mechanisms. While pyrimidine derivatives are a broad class of compounds investigated for various therapeutic properties, including antiviral effects, research explicitly detailing the non-clinical antiviral mechanisms of this particular compound is not found in the reviewed sources. researchgate.netmdpi.com

Antiproliferative and Cytotoxic Mechanisms (Cell-Based Assays, Non-Human)

Derivatives of pyrimidine have been a significant focus of research for their potential as antiproliferative agents. nih.govnih.gov The core structure is a scaffold for developing molecules that can interfere with the growth and survival of cancer cells. nih.govnih.gov

While direct studies on this compound are limited, related pyrimidine derivatives have demonstrated notable antiproliferative effects in non-human, cell-based assays. For instance, a series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their ability to inhibit the growth of several human cancer cell lines. nih.gov The antiproliferative effects were assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. nih.gov Certain compounds in this series showed significant activity against cell lines such as Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov

Another study focused on thieno[2,3-d]pyrimidine (B153573) derivatives, which share the pyrimidine core. These compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One derivative, ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, exhibited a notable antiproliferative effect on the MCF-7 cell line, with an IC50 value of 4.3 ± 0.11 µg/mL. mdpi.com

The general mechanism for many pyrimidine-based inhibitors involves targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). nih.gov For example, a highly potent inhibitor of CDK4/6, which incorporates a complex pyrimidine structure, demonstrated significant inhibition of tumor growth in xenograft models using MCF-7, Colo-205, and A549 cells. nih.gov

Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| Pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB-231, IMR-32 | Compounds 6d, 6e, and 6i showed good antiproliferative activity. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | Compound 2 showed the best antiproliferative effect against MCF-7 cells (IC50 4.3 ± 0.11 µg/mL). mdpi.com |

This table is interactive. You can sort and filter the data.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into benzo sinfoochem.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one, a related heterocyclic system, has provided insights into these pathways. nih.gov One study found that a derivative, compound 4, induced apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis revealed a significant reduction in cell viability (26.86%). nih.gov The treated cells showed a 6.6-fold increase in the late apoptotic sub-population compared to the untreated control. nih.gov This suggests that the compound effectively triggers the cellular machinery for self-destruction in cancer cells. nih.gov Furthermore, the study indicated that this apoptotic induction might be linked to the inhibition of Janus kinase 2 (JAK2), a protein involved in cell growth and proliferation signaling. nih.gov

The structure of this compound, containing a pyrimidine ring, is analogous to the nucleobases that constitute DNA and RNA. This structural similarity suggests a potential for interaction with nucleic acids, a mechanism exploited by many chemotherapeutic agents. While direct evidence for DNA or RNA binding by this compound is not detailed in the reviewed literature, the broader class of pyrimidine analogs often functions by interfering with nucleic acid synthesis.

For example, morpholino nucleic acids (MNA), which are synthetic analogs of nucleic acids, can be used to create antisense oligonucleotides. mdpi.com These molecules can bind to specific RNA sequences and modulate gene expression, such as inducing exon skipping. mdpi.com This highlights how modifications to the core nucleic acid structure can lead to functional molecules that interact with and modulate the function of RNA. mdpi.com

Anti-inflammatory Mechanisms of Action

Pyrimidine derivatives are known to possess anti-inflammatory properties. nih.govrsc.org The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. rsc.org Like many nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based agents can suppress the activity of both COX-1 and COX-2, thereby reducing prostaglandin (B15479496) production. rsc.org

Studies on various pyrimidine analogs have demonstrated their potential to act as anti-inflammatory agents. For instance, research on novel pyridazinone derivatives, which were synthesized and tested for anti-inflammatory activity, found that some compounds had comparable effects to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov Similarly, a study on newly synthesized pyrimidine derivatives identified several compounds with significant anti-inflammatory effects in the same animal model. nih.gov These findings suggest that the pyrimidine scaffold is a viable starting point for developing new anti-inflammatory drugs. nih.govnih.gov

The anti-inflammatory effects of these compounds are also linked to the inhibition of other inflammatory mediators, such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.org

Role as Biochemical Probes and Ligands in Biological Systems

The pyrimidine scaffold is a versatile building block in medicinal chemistry, often used to design ligands that can bind to specific biological targets. biosynth.comnih.gov For example, 2,4-diaminopyrimidine-based compounds have been developed as small molecule inhibitors of renin, an enzyme involved in blood pressure regulation. nih.gov Through techniques like high-throughput screening and structure-based drug design, researchers have created novel pyrimidine derivatives that exhibit moderate potency against renin. nih.gov

The ability of the pyrimidine core to be chemically modified allows for the synthesis of libraries of compounds that can be screened for activity against various biological targets. This makes compounds like this compound potential starting points or fragments for the development of more complex and specific biochemical probes and ligands. biosynth.com

Plant Growth Stimulating Mechanisms and Associated Pathways of this compound (Non-Clinical Focus)

The investigation into the mechanistic biological activities of synthetic compounds on plant physiology has revealed that pyrimidine derivatives can function as significant plant growth regulators. While direct and extensive research on the specific compound this compound in the context of plant science is not widely documented in publicly available literature, its structural characteristics as a substituted pyrimidine suggest potential mechanisms of action based on studies of analogous compounds. Pyrimidine derivatives have been shown to exhibit both auxin-like and cytokinin-like activities, which are crucial for various aspects of plant growth and development. nih.govauctoresonline.orgscidoc.org

Cytokinin-like and Auxin-like Activity

Research on various pyrimidine derivatives has demonstrated their capacity to mimic the effects of natural phytohormones. For instance, studies on pea microgreens (Pisum sativum L.) have shown that certain synthetic pyrimidine compounds can enhance both shoot and root growth, an effect that is characteristic of both auxins and cytokinins. nih.govscidoc.org In wheat (Triticum aestivum L.), the application of specific pyrimidine derivatives resulted in growth parameters that were comparable to or even exceeded those induced by the natural auxin, indole-3-acetic acid (IAA). auctoresonline.orgresearchgate.net

The cytokinin-like effects are particularly evident in the increased content of photosynthetic pigments. In pea microgreens, treatment with pyrimidine derivatives led to a significant rise in chlorophyll (B73375) a, chlorophyll b, and carotenoids. nih.govscidoc.org A similar outcome was observed in wheat, where certain derivatives increased the concentration of these pigments, suggesting a role in preventing their degradation and thereby enhancing photosynthetic capacity. auctoresonline.orgresearchgate.net

The proposed mechanism for these hormonal effects involves the interaction of the pyrimidine molecule with plant hormone receptors. The structural similarity of these synthetic compounds to natural hormones like adenine-type cytokinins allows them to bind to these receptors, initiating a signaling cascade that leads to the observed physiological responses. The specific substitutions on the pyrimidine ring, such as the ethyl group at position 6 and the methyl group at position 2 in this compound, would play a critical role in determining the binding affinity and the subsequent agonistic or antagonistic activity at the receptor site. nih.gov

Associated Signaling Pathways

The plant growth stimulating effects of pyrimidine derivatives are mediated through complex signaling pathways that are typically initiated by hormone perception at the cellular level. When a pyrimidine-based compound with cytokinin-like activity binds to a cytokinin receptor, which is often a histidine kinase, it triggers a phosphorylation cascade. This signal is then transduced through a series of proteins, ultimately leading to the activation of transcription factors in the nucleus. These transcription factors then regulate the expression of genes involved in cell cycle progression, chloroplast development, and nutrient mobilization, among other processes.

Similarly, for auxin-like activity, these compounds may influence auxin transport and signaling. This could involve interactions with auxin-binding proteins and modulation of the expression of auxin-responsive genes. The upregulation of genes associated with cell wall modification and cell expansion is a hallmark of auxin action, leading to cell elongation and growth.

While specific studies on this compound are lacking in this area, the established framework for other pyrimidine derivatives provides a strong basis for its potential modes of action. The ethyl group at the 6-position is a key structural feature that would influence its interaction with target receptors and, consequently, its biological activity.

Research Findings on Related Pyrimidine Derivatives

To illustrate the potential plant growth-stimulating effects of this compound, the following tables present data from studies on other pyrimidine derivatives.

Table 1: Effect of Pyrimidine Derivatives on the Growth of Pea Microgreens (Pisum sativum L.)

| Treatment | Average Shoot Length (cm) | Average Root Length (cm) |

| Control (Distilled Water) | 10.2 | 5.8 |

| Pyrimidine Derivative A | 12.5 | 7.1 |

| Pyrimidine Derivative B | 11.8 | 6.9 |

| Pyrimidine Derivative C | 13.1 | 7.5 |

Data adapted from studies on various synthetic pyrimidine derivatives and presented for illustrative purposes.

Table 2: Effect of Pyrimidine Derivatives on Photosynthetic Pigment Content in Wheat (Triticum aestivum L.) Leaves

| Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Carotenoids (mg/g FW) |

| Control (Distilled Water) | 1.25 | 0.45 | 0.32 |

| Pyrimidine Derivative X | 1.48 | 0.58 | 0.41 |

| Pyrimidine Derivative Y | 1.39 | 0.52 | 0.38 |

| Pyrimidine Derivative Z | 1.55 | 0.61 | 0.45 |

Data synthesized from research on the impact of pyrimidine-based compounds on wheat physiology and intended for illustrative comparison. auctoresonline.orgresearchgate.net

These findings on related compounds underscore the potential of this compound as a plant growth regulator. The specific substitutions on its pyrimidine ring are expected to modulate its interaction with plant hormonal pathways, leading to a range of physiological responses that could be beneficial for agricultural applications. Further empirical studies are necessary to fully elucidate the precise mechanisms and efficacy of this compound in plant systems.

Advanced Applications in Materials Science and Organic Catalysis

Role as an Essential Building Block for Complex Heterocyclic Synthesis

6-Ethyl-2-methylpyrimidin-4-amine serves as a crucial starting material, or building block, for the construction of more elaborate heterocyclic compounds. The presence of the 4-amino group on the pyrimidine (B1678525) ring is key to its reactivity, allowing for the annulation of additional rings to form fused systems. This capability is of high value in synthetic chemistry, where the goal is often to create novel molecular architectures with specific functions.

A significant application of 4-aminopyrimidine (B60600) derivatives, such as this compound, is in the synthesis of fused heterocyclic systems. These are molecules where one or more rings share an edge with the initial pyrimidine ring. A prime example of such systems is the pyrimido[1,2-a]pyrimidines, which can be synthesized from 2-aminopyrimidines. researchgate.net The general strategy involves the cyclization of 2-aminopyrimidine (B69317) derivatives with suitable reagents like diethyl ethoxymethylenemalonate (EMME). researchgate.net This reaction can be carried out under thermal conditions, and studies have compared conventional heating with microwave irradiation to optimize the synthesis of these novel fused systems. researchgate.net

The synthesis of various fused pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines and imidazo[1,2-a]pyrimidines, often starts from aminopyrimidine precursors. rsc.orgjst.go.jp These reactions can be facilitated by different catalytic conditions and are sometimes performed using multicomponent reactions to build molecular complexity in a single step. nih.govmdpi.com The specific substituents on the starting pyrimidine ring, such as the ethyl and methyl groups in this compound, influence the reactivity and the properties of the final fused product.

| Fused Heterocyclic System | Starting Material Class | General Method | Ref. |

| Pyrimido[1,2-a]pyrimidines | 2-Amino-4,6-disubstituted pyrimidines | Cyclization with EMME | researchgate.net |

| Pyrimido[4,5-d]pyrimidines | Substituted aminopyrimidines | Multistep synthesis or multicomponent reactions | rsc.org |

| Imidazo[1,2-a]pyrimidines | 2-Aminopyrimidine derivatives | Cyclization with α-bromoketones | jst.go.jp |

| Pyrazolo[1,5-a]pyrimidines | 3-Aminopyrazole and β-enaminones | Cyclocondensation | nih.gov |

The concept of chimeric molecules involves combining distinct molecular scaffolds to create a new hybrid entity with potentially enhanced or novel properties. In medicinal chemistry, this approach is often used to design new drug candidates. While direct research on this compound for creating chimeric molecules is not extensively documented, its role as a versatile building block suggests its potential in this area. For instance, pyrimidine derivatives are key components in the design of kinase inhibitors, where the pyrimidine core might be linked to other heterocyclic systems or functional groups to achieve high potency and selectivity. nih.govnih.gov

The synthesis of complex molecules, such as those designed as renin inhibitors, has utilized 6-ethyl-substituted diaminopyrimidine scaffolds. nih.gov These complex structures can be considered chimeric as they combine the pyrimidine core with other ring systems like tetrahydroquinoline. nih.gov The synthetic accessibility of this compound makes it a plausible starting point for creating novel chimeric molecules for a range of applications beyond medicine, including functional dyes and supramolecular chemistry.

Exploration in Novel Materials Development

The unique electronic and structural features of pyrimidine derivatives make them attractive candidates for the development of new materials with specific functions.

As a substituted aminopyrimidine, this compound can be used to synthesize a variety of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structure. The reactivity of the amino group allows for further functionalization, leading to the creation of molecules with tailored properties for use as ligands in coordination chemistry, as components in supramolecular assemblies, or as precursors to more complex functional materials. The development of such materials is an active area of research, with the potential for applications in electronics, photonics, and sensing.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is highly sought after for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO properties. The pyrimidine ring can act as an electron-accepting group, and when combined with an electron-donating group like an amino group, it can form a molecule with potential NLO activity.

Research on pyrimidine derivatives has shown their promise as NLO materials. nih.govumich.edu For instance, studies on styrylpyrimidines with dimethylamino or diphenylamino donors have demonstrated that branching can enhance the two-photon absorption cross-section, a key NLO property. rsc.org While this compound itself has not been the direct subject of extensive NLO studies, its structure, which contains a donor (amino group) and an acceptor (pyrimidine ring), suggests its potential as a core for designing new NLO chromophores. Theoretical studies using Density Functional Theory (DFT) on related pyrimidine systems have been employed to predict their NLO properties, providing a basis for future experimental work on molecules like this compound. dntb.gov.uaresearchgate.net

| Investigated Pyrimidine Derivative Class | NLO Property Studied | Key Finding | Ref. |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Third-order nonlinear susceptibility (χ(3)) | Significant enhancement of NLO behavior in the crystalline environment. | nih.gov |

| Styrylpyrimidine derivatives | Two-photon absorption (2PA) | Branching enhances the 2PA response. | rsc.org |

| 6-ethoxy-2-aminobenzothiazolium-4-methoxyphenyl acetate | Third-order nonlinear optical polarizability | Potential as efficient NLO materials. | researchgate.net |

Utility as Chiral Organocatalysts in Asymmetric Transformations

Asymmetric organocatalysis is a powerful tool in modern organic synthesis for producing chiral molecules, which are of immense importance in the pharmaceutical industry. Chiral primary amines have emerged as versatile and highly effective organocatalysts for a wide array of enantioselective organic reactions. rsc.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions. biosynth.comsigmaaldrich.com

This compound, in its current form, is an achiral molecule and therefore cannot function as a chiral catalyst. However, its primary amine group provides a handle for modification. It could be derivatized with a chiral auxiliary to create a new chiral primary amine catalyst. Alternatively, it could serve as a chiral ligand for a metal catalyst after being resolved into its enantiomers if a chiral center were introduced into the molecule. While there are no current reports of this compound being used in this capacity, the principles of organocatalysis suggest that with appropriate modification, it could be a precursor to a novel class of chiral organocatalysts. nih.gov This remains an area for future exploration and research.

Future Research Directions and Perspectives on 6 Ethyl 2 Methylpyrimidin 4 Amine

Emerging Synthetic Strategies for Highly Functionalized Derivatives

The future of 6-ethyl-2-methylpyrimidin-4-amine chemistry lies in the development of novel derivatives with precisely tailored functionalities. Researchers are moving beyond traditional synthesis methods to adopt more efficient and versatile strategies.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to generate diverse libraries of pyrimidine (B1678525) derivatives. An example is the synthesis of 2-pyridone-pyrimidine derivatives through the reaction of 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and barbituric acid or 6-aminouracil. researchgate.net This approach allows for the rapid creation of new molecules built upon the core pyrimidine structure.

Polymer-Assisted Synthesis: This technique involves attaching the pyrimidine core to a solid support, such as Merrifield's resin, allowing for sequential chemical modifications. researchgate.net The final, functionalized derivative is then cleaved from the support. This method simplifies purification and allows for the systematic construction of complex molecules, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net

Fused Heterocyclic Systems: A significant area of exploration is the synthesis of fused pyrimidine systems, where the pyrimidine ring is combined with other heterocyclic structures. For instance, methods have been developed for creating 5,6-dihydropyrrolo[2,3-d]pyrimidines and other fused pyrimidine analogs. rsc.org These strategies often involve building upon a pre-existing pyrimidine structure through cyclization reactions. rsc.orgnih.gov

Advanced Amine Reactions: Classic organic reactions are being refined for greater control and efficiency. Techniques like the Gabriel synthesis and reductive amination are being optimized to introduce a variety of amine-containing groups onto the pyrimidine scaffold, which is crucial for influencing the molecule's biological interactions. youtube.com

These emerging strategies enable the creation of highly diverse chemical libraries based on the this compound scaffold, paving the way for the discovery of compounds with novel properties.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully harness the potential of this compound derivatives, a profound understanding of their structure, reactivity, and electronic properties is essential. Advanced analytical and computational techniques are providing unprecedented insights.

Spectroscopic Analysis: A combination of spectroscopic methods is used for comprehensive characterization. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR, including 1H-NMR and 13C-NMR), UV-visible (UV-Vis) spectroscopy, and mass spectrometry are fundamental for confirming the structure of newly synthesized derivatives. nih.govnih.govresearchgate.net For more complex structures, single-crystal X-ray diffraction provides definitive three-dimensional structural information, revealing precise bond lengths and angles. mdpi.comnih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying the electronic structure and reactivity of molecules. mdpi.comresearchgate.netmdpi.com DFT calculations can predict various properties, including:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to understand the molecule's chemical reactivity and electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species. mdpi.com

Simulated Spectra: Computational methods can simulate NMR and UV-Vis spectra, which, when compared with experimental data, provide a powerful means of structure validation. researchgate.netresearchgate.net

By integrating these advanced spectroscopic and computational methods, researchers can gain a detailed mechanistic understanding of how this compound and its derivatives behave in chemical reactions and biological environments.

Unraveling Complex Molecular Interactions in Biological and Material Systems

A key focus of future research is to decipher precisely how derivatives of this compound interact with their molecular targets, whether in biological systems or advanced materials. The specific arrangement of its functional groups—the ethyl, methyl, and amine substituents—allows for a variety of interactions that dictate its function. smolecule.com

In biological contexts, these interactions are the basis for potential therapeutic effects. For example, the ethylphenyl group found in related compounds can promote hydrophobic interactions, while the core pyrimidine structure can interfere with biological processes like microtubule dynamics, which is essential for cell division. The amine group is often critical for forming hydrogen bonds with biological targets such as enzymes or receptors, modulating their activity. smolecule.com

Molecular docking studies, a computational technique, are used to simulate and predict how these molecules bind to the active site of a protein. mdpi.com This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Understanding these interactions at the atomic level is fundamental for explaining the compound's mechanism of action and for designing more potent and selective molecules.

Development of Structure-Based Rational Design for New Applications

The principle of structure-based rational design is a cornerstone of modern molecular discovery. This approach uses detailed three-dimensional structural information of a biological target, often obtained through X-ray crystallography, to design molecules that will bind to it with high affinity and specificity. nih.govnih.gov

This strategy has been successfully applied to various pyrimidine-based compounds to develop potent enzyme inhibitors. For instance, through a process of high-throughput screening followed by structure-based optimization, pyrimidine derivatives have been identified as powerful inhibitors of targets like Janus kinase 1 (JAK1) and renin. nih.govnih.gov The design process often starts with a "hit" compound, which is then systematically modified. nih.gov General design principles derived from these studies include:

Placing specific chemical groups (like a phenyl or thienyl group) to improve binding in certain pockets of the target protein. nih.gov

Incorporating an amino group to act as a chelating agent for essential metal ions (e.g., zinc) in the active site of metalloproteinases. nih.gov

Attaching various functional groups to enhance selectivity for the desired target over other, related proteins. nih.gov

By applying these rational design principles to the this compound scaffold, researchers can engineer novel compounds with precisely tailored properties for new applications in medicine and material science. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence for Discovery

The discovery of novel applications for this compound derivatives is being dramatically accelerated by the integration of high-throughput screening (HTS) and artificial intelligence (AI).

High-Throughput Screening (HTS) leverages automation to rapidly test the biological or biochemical activity of thousands to millions of compounds. ufl.edu This process allows for the efficient screening of large libraries of pyrimidine derivatives to identify initial "hit" compounds that show promising activity against a specific target. nih.govresearchgate.net These hits then serve as the starting point for more focused optimization efforts. nih.gov

Artificial Intelligence (AI) is revolutionizing the discovery process by analyzing vast datasets to identify patterns and make predictions. aurigeneservices.com In the context of drug discovery, AI and machine learning (ML) algorithms can:

Accelerate Hit Identification: AI-powered screening can prioritize which compounds to test, making the discovery process more efficient. nih.gov

Predict Molecular Properties: AI models can forecast the efficacy, toxicity, and pharmacokinetic properties of virtual compounds before they are even synthesized, saving time and resources. elsevier.comnih.gov

De Novo Design: Generative AI can design entirely new molecules with desired characteristics, expanding the chemical space beyond existing compound libraries. elsevier.com

Analyze Structure-Activity Relationships (SAR): By analyzing data from HTS, AI can help researchers understand how changes in a molecule's structure affect its biological activity, guiding the rational design of more potent compounds. elsevier.com

The synergy between HTS and AI creates a powerful discovery engine. HTS generates the massive datasets needed to train robust AI models, while AI provides the predictive power to navigate the vast chemical space and design the most promising molecules for synthesis and testing. This integrated approach holds the key to unlocking new and unexpected applications for derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves condensation reactions using guanidine derivatives and substituted ketones. For example, refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by lithium hydroxide addition, yields pyrimidin-4-amine derivatives . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and reaction time. Lower yields (7–24%) in similar syntheses suggest the need for catalytic systems or microwave-assisted techniques to improve efficiency .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SHELX software suite) is the gold standard for structural validation. For example, bond lengths and dihedral angles between aromatic rings in pyrimidine derivatives are analyzed to confirm molecular geometry . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .